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pox neuro protein - 147037-52-3

pox neuro protein

Catalog Number: EVT-1516922
CAS Number: 147037-52-3
Molecular Formula: C9H11Cl2NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pox neuro protein, encoded by the Pox neuro gene in Drosophila melanogaster, is a transcription factor belonging to the paired box gene family. This protein plays a critical role in the development of the nervous system, particularly in the formation of sensory organs and neuronal lineages. Its expression is crucial for the differentiation of certain neuronal types, especially those involved in gustatory functions.

Source and Classification

The Pox neuro gene was first identified through genetic studies focusing on its role in neuronal development and sensory organ formation in fruit flies. It is classified as a transcription factor due to its ability to regulate gene expression during the development of the nervous system. The protein is characterized by a paired box domain, which is a common feature among transcription factors that regulate developmental processes.

Synthesis Analysis

Methods and Technical Details

Pox neuro protein synthesis can be studied using various molecular biology techniques, including:

  • Reverse Transcription Polymerase Chain Reaction (RT-PCR): This method allows researchers to quantify mRNA levels of the Pox neuro gene in different tissues.
  • Microarray Analysis: This technique helps in identifying genes regulated by Pox neuro by comparing expression profiles between wild-type and mutant flies.

In experimental setups, Drosophila mutants lacking functional Pox neuro can be generated to study its effects on gene expression and sensory organ development.

Molecular Structure Analysis

Structure and Data

The Pox neuro protein contains several structural motifs essential for its function:

  • Paired Box Domain: Responsible for DNA binding and interaction with other transcription factors.
  • Homeodomain: Involved in regulating gene expression during development.

The protein's structure has been elucidated through various biochemical assays and modeling studies, revealing insights into its interaction with DNA and other proteins involved in neuronal development.

Chemical Reactions Analysis

Reactions and Technical Details

Pox neuro operates primarily through transcriptional regulation. It binds to specific DNA sequences within the promoters of target genes, influencing their expression. The following reactions are crucial:

  • DNA Binding: Pox neuro binds to regulatory regions of target genes, modulating their transcription.
  • Protein-Protein Interactions: It interacts with co-factors that enhance or repress transcription, affecting downstream signaling pathways critical for neuronal differentiation.
Mechanism of Action

Process and Data

The mechanism of action of Pox neuro involves:

  1. Transcriptional Activation: Upon binding to DNA, it recruits RNA polymerase II and other transcriptional machinery to initiate gene transcription.
  2. Regulation of Neuronal Identity: By controlling the expression of specific genes, Pox neuro helps establish neuronal identity and function, particularly in sensory neurons.

Research indicates that mutations in the Pox neuro gene lead to defects in sensory organ development, underscoring its pivotal role in neural patterning.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pox neuro protein exhibits several notable physical properties:

  • Molecular Weight: Approximately 40 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications but typically falls within a neutral pH range.
  • Stability: The protein is generally stable under physiological conditions but may undergo conformational changes upon binding to DNA or interacting proteins.

These properties are essential for understanding how Pox neuro functions within cellular environments.

Applications

Scientific Uses

Pox neuro has significant applications in various fields of research:

  • Neuroscience: Understanding how Pox neuro regulates sensory neuron differentiation can provide insights into neural development and plasticity.
  • Genetic Studies: The use of Pox neuro mutants has facilitated the identification of genes involved in taste perception and other sensory modalities.
  • Model Organism Research: As a model organism, Drosophila melanogaster allows researchers to explore fundamental biological processes that may be conserved across species.
Molecular Characterization of Pox Neuro Protein

Gene Structure and Phylogenetic Analysis of Poxn

The Pox neuro (Poxn) gene is located at cytological position 52D1 on chromosome 2 in Drosophila melanogaster and encodes a nuclear transcription factor characterized by a conserved DNA-binding paired box domain [1] [8]. Unlike other Drosophila paired box genes such as paired and gooseberry, Poxn lacks a homeodomain, representing a distinct subclass of Pax transcription factors [8]. The gene spans approximately 15 kb and produces multiple transcript variants through alternative splicing, which contribute to functional diversity in neural specification [2] [6].

Phylogenetic analysis reveals that Poxn orthologs belong to the Pax gene family subgroup II, closely related to mammalian Pax2, Pax5, and Pax8 genes [3] [8]. Conservation of the paired domain is particularly high, with 85-90% amino acid identity between Drosophila Poxn and murine Pax2 proteins [8]. However, insects exhibit accelerated evolutionary rates compared to vertebrates, leading to greater sequence divergence in arthropod lineages. This is evidenced by a two-to three-fold higher molecular evolution rate in insects, correlating with increased gene loss events in Poxn-related pathways [9]. Regulatory element conservation is nonetheless maintained, as demonstrated by the functional equivalence of Drosophila and human enhancers directing midbrain-hindbrain boundary (MHB) expression in vertebrate models [3].

Table 1: Genomic Features of Drosophila Poxn

FeatureSpecificationFunctional Significance
Cytological Position52D1Chromosomal location on chromosome 2
Transcript VariantsMultiple splice isoformsFunctional diversification in neural development
Protein DomainsPaired domain (no homeodomain)DNA-binding specificity
Conserved Regulatory ElementsDeutocerebral-tritocerebral boundary (DTB) enhancersBrain patterning and neuronal specification

Paired Box (Pax) Domain Architecture and DNA-Binding Mechanisms

The Poxn protein functions through a conserved N-terminal paired domain (PD) that adopts a helix-turn-helix structure for sequence-specific DNA recognition [1] [8]. This 128-amino acid domain contains two DNA-binding subdomains: an N-terminal β-hairpin that interacts with the DNA backbone and a C-terminal α-helix that engages the major groove [3] [7]. Structural analysis reveals that the Poxn PD recognizes a 15-bp core sequence (5´-GTCACGCGTGACAC-3´) with high affinity, particularly in promoters of target genes involved in sensory organ development [1] [2].

Unlike vertebrate Pax proteins, Poxn lacks both the octapeptide motif and homeodomain, rendering it the most minimal Pax family member in terms of domain architecture [8]. This structural simplification correlates with functional specialization, as Poxn exclusively regulates sensory neuron specification without the segmentation functions observed in other Drosophila Pax proteins [1] [2]. Biochemical studies demonstrate that Poxn functions as a monomeric transcription factor, with phosphorylation at serine 42 within the PD modulating its DNA-binding affinity during neuronal differentiation [6]. The absence of protein-protein interaction domains explains its reliance on cofactors for transcriptional regulation, as evidenced by its recruitment of general transcription machinery through TFIID and SAGA complexes [7].

Table 2: Functional Motifs in Poxn Protein

Domain/MotifPositionFunctionConservation
Paired Domain1-128Sequence-specific DNA binding85-90% in Pax2 orthologs
Nuclear Localization Signal130-136Nuclear import78% across insects
Transcriptional Activation Domain150-290Target gene activation (variable structure)Low (lineage-specific)
Phosphorylation Site (Ser42)Within PDModulation of DNA-binding affinityConserved in arthropods

Transcriptional Regulation and Protein Interaction Networks

Poxn functions as a binary switch in neuronal specification, directly activating genes required for poly-innervated sense organ (pSO) identity while repressing mono-innervated (mSO) programs [1]. Ectopic expression experiments using heat-inducible Poxn transgenes demonstrate its sufficiency to transform mSOs into pSOs, confirming its deterministic role in sensory lineage commitment [1]. Target gene analysis identifies cut (encoding a homeodomain transcription factor) as a key downstream effector, with Poxn binding to three conserved sites in the cut enhancer to initiate the pSO differentiation cascade [2].

Poxn engages in dynamic protein interaction networks essential for its regulatory functions. Proximity-dependent biotinylation (BioID) studies reveal preferential association with chromatin remodeling complexes, particularly the SAGA histone acetyltransferase complex and SWI/SNF nucleosome remodeling complex [4] [7]. These interactions facilitate chromatin accessibility at target loci, enabling Poxn-mediated transcriptional activation. Additionally, Poxn forms transient complexes with RNA-binding proteins (RBPs) including Hrp48 and Glorund, coupling transcriptional regulation with post-transcriptional mRNA processing during neurogenesis [4]. In the developing brain, Poxn interacts with the nuclear factor NFI to coordinate axonal pathfinding, with loss of Poxn resulting in defective ellipsoid body formation and antennal lobe targeting [6] [7].

The spatial regulation of Poxn expression itself involves a complex cis-regulatory landscape. Brain-specific expression in the deutocerebral-tritocerebral boundary (DTB) is controlled by three enhancer modules that integrate inputs from dorsoventral (Vnd, Msh) and anteroposterior (Otd, Unpg) patterning genes [3] [5]. These enhancers correspond functionally to regulatory sequences of human ENGRAILED-2 and PAX-2 that direct midbrain-hindbrain boundary expression in vertebrates, highlighting conserved regulatory logic [3].

Comparative Genomics: Poxn Orthologs in Arthropods and Vertebrates

Comparative analysis reveals deep conservation of Poxn-related genetic networks across bilaterians. The deutocerebral-tritocerebral boundary (DTB) in Drosophila and the midbrain-hindbrain boundary (MHB) in vertebrates share a core regulatory circuit involving Otx/otd, Gbx/unpg, Pax2/5/8, and Engrailed orthologs [3] [5]. Despite this conserved circuitry, significant differences exist: vertebrate MHBs express Fgf8 and Pax2/5/8 orthologs, whereas Drosophila lacks Fgf8 expression at the DTB and shows restricted Poxn expression compared to vertebrate Pax2 [5]. These differences reflect lineage-specific modifications in brain patterning mechanisms.

Poxn orthologs exhibit varying patterns of gene loss across taxa. While vertebrates retain multiple Pax2/5/8 paralogs due to whole-genome duplications, arthropods possess only Poxn as the principal PaxII family member [9]. The Poxn gene has been independently lost in several insect lineages, correlating with reduced sensory complexity [9]. Functional equivalence is demonstrated by the observation that murine Pax2 regulatory elements drive expression patterns in mouse brains analogous to Drosophila Poxn enhancers [3]. This cross-phylum conservation extends to neuronal circuit development, where both Poxn (in Drosophila) and Pax2 (in mice) determine neural circuits for vestibular information processing and motor coordination [3] [6].

Table 3: Cross-Phylum Conservation of Poxn/Pax Functions

OrganismOrthologExpression DomainFunctional RoleConservation Level
Drosophila melanogasterPoxnDeutocerebral-tritocerebral boundarySpecification of poly-innervated sense organs; antennal lobe developmentReference organism
Apis mellifera (Honeybee)PoxnBrain sensory clustersOlfactory processing88% amino acid identity
Tribolium castaneum (Beetle)PoxnSegmental neural clustersMechanosensory development85% amino acid identity
Mus musculus (Mouse)Pax2Midbrain-hindbrain boundaryCerebellar development; neural tube patterning90% paired domain similarity
Homo sapiens (Human)PAX2Midbrain-hindbrain regionAuditory pathway developmentFunctional enhancer conservation

The Urbilaterian ancestor likely possessed a Poxn/Pax2-like gene, as evidenced by conserved expression at neural boundary regions across protostomes and deuterostomes [3] [9]. This ancestral gene probably functioned in defining transitional zones within the developing nervous system, with subsequent lineage-specific diversification leading to specialized roles in insect sensory organ specification versus vertebrate midbrain patterning [3] [5] [9].

Properties

CAS Number

147037-52-3

Product Name

pox neuro protein

Molecular Formula

C9H11Cl2NO2

Synonyms

pox neuro protein

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